molecular formula C20H15FN2OS B2865521 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206989-32-3

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2865521
CAS No.: 1206989-32-3
M. Wt: 350.41
InChI Key: CICMYWZMANPKAW-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Research on new derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, including those with similar structures to 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has shown promising antibacterial and antifungal properties. For instance, a study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their activities against various strains of bacteria and fungi. The findings revealed that certain derivatives exhibited significant antifungal activity against Candida species, surpassing that of fluconazole, and displayed superior antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).

Green Synthesis Approaches

Another study focused on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, representing a greener and more efficient method for producing these compounds. This approach minimizes the steps and simplifies the purification process, highlighting the environmental and practical benefits of such methodologies in pharmaceutical chemistry (Shi et al., 2018).

Anticancer Properties

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. A specific study detailed the microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids, demonstrating significant cytotoxicity against human cancer cell lines. This research underscores the potential of such compounds in developing new cancer therapies (Hosamani et al., 2015).

Fungicidal Activity

The fungicidal activity of new thienopyridopyrimidine derivatives was investigated, showing effectiveness against agricultural pathogens. These studies contribute to the development of novel fungicides that could help manage crop diseases, thereby supporting food security (Liu & He, 2012).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies on bicyclic thiophene derivatives related to this compound have been conducted to understand their structural properties better. These studies provide insights into the through-space H–F coupling, which is essential for elucidating the structure and dynamics of such compounds (Hirohashi et al., 1976).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound also targets EZH2 , a gene that plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapy .

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . As an EZH2 inhibitor, it interferes with the function of the EZH2 gene, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer .

Pharmacokinetics

Its significant antimycobacterial and antitumor activities suggest that it has favorable adme properties that allow it to reach its targets in effective concentrations .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . It also shows remarkable antitumor activity against various cancer cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMYWZMANPKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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